TCO-PNB Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: TCO-PNB Ester is synthesized through a reaction involving trans-cyclooctene and p-nitrophenyl carbonate. The reaction typically involves the use of organic solvents and is carried out under controlled temperature conditions to ensure the formation of the desired diastereomer .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often supplied as a single axial (major) diastereomer, which provides easy handling and extended shelf life .
Chemical Reactions Analysis
Types of Reactions: TCO-PNB Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The PNB ester group reacts with amines to form amide bonds.
Click Chemistry Reactions: The TCO group reacts with tetrazines in an inverse-electron-demand Diels-Alder reaction.
Common Reagents and Conditions:
Reagents: Amines, tetrazines
Conditions: Reactions are typically carried out in organic solvents at controlled temperatures.
Major Products:
Amide Bonds: Formed from the reaction of the PNB ester group with amines.
Cycloadducts: Formed from the reaction of the TCO group with tetrazines.
Scientific Research Applications
Chemistry: TCO-PNB Ester is widely used in click chemistry for the modification of molecules containing amine groups .
Biology: In biological research, this compound is used for labeling proteins and antibodies due to its reactivity with amines and tetrazines .
Medicine: The compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Industry: this compound is employed in the synthesis of various chemical compounds and materials, particularly in the field of polymer chemistry .
Mechanism of Action
Mechanism: TCO-PNB Ester exerts its effects through its reactive groups. The PNB ester group reacts with amines to form stable amide bonds, while the TCO group undergoes a click chemistry reaction with tetrazines .
Molecular Targets and Pathways:
PNB Ester Group: Targets amine groups in molecules to form amide bonds.
TCO Group: Reacts with tetrazines to form cycloadducts.
Comparison with Similar Compounds
- TCO-PEG3-amine
- TCO-PEG4-amine
- TCO-NHS ester
- TCO-PEG6-acid
- TCO-PEG4-acid
Uniqueness: TCO-PNB Ester is unique due to its dual reactivity with both amines and tetrazines, making it highly versatile for various chemical and biological applications .
Properties
IUPAC Name |
[(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-FYDYADQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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